molecular formula C11H11FO B8362784 5-(2-Fluorophenyl)pent-4-yn-1-ol

5-(2-Fluorophenyl)pent-4-yn-1-ol

Cat. No.: B8362784
M. Wt: 178.20 g/mol
InChI Key: RDTUMGIBVBELOX-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)pent-4-yn-1-ol is a fluorinated alkyne-alcohol compound characterized by a pent-4-yn-1-ol backbone substituted with a 2-fluorophenyl group at the fifth carbon. This structure combines the reactivity of an alkyne with the electronic effects of an ortho-fluorinated aromatic ring. The compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly for molecules targeting neurological disorders, as fluorinated aromatic groups are known to enhance blood-brain barrier permeability and metabolic stability .

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

5-(2-fluorophenyl)pent-4-yn-1-ol

InChI

InChI=1S/C11H11FO/c12-11-8-4-3-7-10(11)6-2-1-5-9-13/h3-4,7-8,13H,1,5,9H2

InChI Key

RDTUMGIBVBELOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CCCCO)F

Origin of Product

United States

Comparison with Similar Compounds

Key Analogs :

  • 5-(4′-Nitrophenyl)pent-4-yn-1-ol (6) : Features a nitro group at the para position of the phenyl ring.
  • 5-(4′-Methoxyphenyl)pent-4-yn-1-ol (7) : Substituted with an electron-donating methoxy group at the para position.
  • 5-(Naphthalen-2-yl)pent-4-yn-1-ol : Replaces the phenyl group with a naphthyl system.

Synthesis: All analogs are synthesized via Sonogashira coupling between pent-4-yn-1-ol and aryl halides. For example:

  • Compound 6 is prepared using 4-iodo-1-nitrobenzene, yielding 99% after chromatography .
  • Compound 7 uses 4-iodoanisole, achieving 95% yield .
  • 5-(2-Fluorophenyl)pent-4-yn-1-ol derivatives (e.g., compound 43 in ) are synthesized with lower yields (33%) due to steric and electronic challenges in coupling with complex heterocycles .

Physicochemical Properties

Compound Molecular Formula Melting Point/State Yield Key Spectral Data (δH, CDCl3)
5-(2-Fluorophenyl)pent-4-yn-1-ol* C₁₁H₁₁FO Not reported 33%† Not provided in evidence
5-(4′-Nitrophenyl)pent-4-yn-1-ol (6) C₁₁H₁₁NO₃ 30–32°C (solid) 99% 1.44 (OH), 7.49–7.54 (Ar-H), 8.13–8.18 (Ar-H)
5-(4′-Methoxyphenyl)pent-4-yn-1-ol (7) C₁₂H₁₄O₂ Colorless oil 95% 3.80 (OCH₃), 6.78–6.84 (Ar-H), 7.30–7.35 (Ar-H)
5-(Naphthalen-2-yl)pent-4-yn-1-ol C₁₅H₁₄O Light yellow oil 99% 1.56 (OH), 7.49–7.54 (naphthyl-H)

*Derivative data inferred from related compounds (e.g., compound 43 in ).
†Yield from a complex triazolopyrimidine derivative synthesis .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 6) result in lower solubility in nonpolar solvents and higher melting points.
  • Electron-donating groups (e.g., methoxy in 7 ) increase lipophilicity, favoring oil formation.
  • Naphthyl substitution introduces steric bulk, altering hydrogenation reactivity (e.g., rapid conversion to pentan-1-ol derivatives) .

Reactivity and Functionalization

  • Hydrogenation : The alkyne group in 5-(naphthalen-2-yl)pent-4-yn-1-ol is readily hydrogenated to pentan-1-ol (99% yield), demonstrating the alkyne's susceptibility to reduction .
  • Oxidation: Ethyl (2E)-hept-2-en-6-ynoate (10) is synthesized via Swern oxidation of pent-4-yn-1-ol derivatives, highlighting the alcohol group's role in generating α,β-unsaturated esters .
  • Stability: 2-Fluorophenyl derivatives exhibit superior stability in acidic media compared to tert-butyl oxazolidinones, which degrade in simulated gastric fluid .

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